molecular formula C35H37ClN2O3S B171409 Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 136694-18-3

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No. B171409
M. Wt: 601.2 g/mol
InChI Key: VFRXMMIRFNYCEH-UHFFFAOYSA-N
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Description

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, also known as Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, is a useful research compound. Its molecular formula is C35H37ClN2O3S and its molecular weight is 601.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate involves several steps, including the synthesis of the starting materials and the final compound. The key steps in the synthesis pathway are the protection of the indole nitrogen, the introduction of the quinoline moiety, the formation of the ester bond, and the deprotection of the indole nitrogen.

Starting Materials
2-(tert-Butylthio)aniline, 4-chlorobenzaldehyde, 2-bromo-5-(quinolin-2-ylmethoxy)aniline, 2,2-dimethylpropanoic acid, N,N-dimethylformamide, N,N-diisopropylethylamine, Triethylamine, Methyl iodide, Acetic anhydride, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid

Reaction
Step 1: Protection of the indole nitrogen, - Dissolve 2-bromo-5-(quinolin-2-ylmethoxy)aniline and 2-(tert-Butylthio)aniline in N,N-dimethylformamide., - Add N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the protected intermediate., Step 2: Introduction of the quinoline moiety, - Dissolve the protected intermediate and 4-chlorobenzaldehyde in N,N-dimethylformamide., - Add Triethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the quinoline intermediate., Step 3: Formation of the ester bond, - Dissolve the quinoline intermediate, 2,2-dimethylpropanoic acid, and Triethylamine in dichloromethane., - Add N,N-dimethylformamide and N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add methyl iodide dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the final compound., Step 4: Deprotection of the indole nitrogen, - Dissolve the final compound in methanol., - Add sodium hydroxide and stir for 2 hours., - Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate., - Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the final product.

properties

IUPAC Name

methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRXMMIRFNYCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570263
Record name Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

CAS RN

136694-18-3
Record name Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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